molecular formula C18H13ClF2N6O B1682951 ROCK Inhibitor CAS No. 867017-68-3

ROCK Inhibitor

Cat. No. B1682951
M. Wt: 402.8 g/mol
InChI Key: NRSGWEVTVGZDFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ROCK Inhibitor, specifically Y-27632, is a selective inhibitor of the p160-Rho-associated coiled kinase (ROCK) and is a factor that enhances embryonic stem cell survival upon single cell dissociation . It is a selective, ATP-competitive inhibitor of Rho-associated protein kinase (ROCK) including p160Rock (Ki=140nM) and Rock-II .


Synthesis Analysis

The design of novel ROCK inhibitors has been approached using fragment-based de novo drug design . Caffeic acid (an aglycone of acteoside) as a scaffold and fragments from 336 reported ROCK inhibitors were used for the design of novel leads . The designed leads showed better binding than the approved drug fasudil and also interacted with the key hinge region residue Met156 of ROCK I .


Molecular Structure Analysis

The molecular structure of ROCK inhibitors has been studied using computational techniques such as molecular docking, virtual screening, fragment-based method, de novo approach, pharmacophore, and QSAR . The molecular weight of ROCK Inhibitor is 380.46 and its molecular formula is C21H20N2O3S .


Chemical Reactions Analysis

The chemical reactions involved in the action of ROCK inhibitors have been studied using a set of chemical reaction rules to carry out the fragmentation, generating fragments that can be put together back to construct a new molecule using known chemistries .


Physical And Chemical Properties Analysis

The physical and chemical properties of ROCK inhibitors have been analyzed using in-silico techniques. These techniques trace drug-like molecules on the basis of 2D depiction (physical, chemical properties) and molecules must fulfill up to 2 of these rules otherwise represent some ADMET obstacles .

Scientific Research Applications

Cancer Research

  • ROCK inhibitors have shown potential in cancer research, particularly in the treatment of various types of cancer .
  • ROCK-driven actomyosin contractility regulates cellular processes underpinning cell migration, proliferation, and survival in many cancer types . ROCK inhibitors, such as RKI-1447, have shown anti-invasive and antitumor activities in breast cancer .
  • The methods of application typically involve in vitro and in vivo experiments, where the ROCK inhibitor is administered to cancer cells or animal models, and the effects are observed .
  • The outcomes have shown that ROCK inhibitors can suppress the phosphorylation of ROCK substrates, inhibit migration, invasion, and tumor growth .

Stem Cell Research

  • ROCK inhibitors are used in stem cell research, particularly in the survival and growth of human induced pluripotent stem cells (hiPSCs) .
  • ROCK inhibitors, such as Y-27632, enhance the survival of hiPSCs when they are dissociated to single cells, thus increasing their cloning efficiency .
  • The methods of application often involve in vitro experiments where the ROCK inhibitor is added to the culture medium of the stem cells .
  • The outcomes have shown that ROCK inhibitors can enhance the growth abilities of hiPSCs in suspension culture by maintaining the structures of extracellular matrices .

Cardiovascular Research

  • ROCK inhibitors have been explored in cardiovascular research, particularly in the treatment of cardiovascular diseases .
  • ROCK inhibitors have been found to produce multiple beneficial effects in the cardiovascular system, and are considered an alternative target to ameliorate cardiac and vascular dysfunction in cardiopulmonary diseases .
  • The methods of application typically involve in vitro and in vivo experiments, where the ROCK inhibitor is administered to cells or animal models, and the effects are observed .
  • The outcomes have shown that ROCK inhibitors may be useful for the treatment of many cardiovascular diseases including hypertension, atherosclerosis, restenosis, stroke, heart failure, coronary vasospasm, cerebral vasospasm, ischemia/reperfusion injury, pulmonary hypertension, and angina .

Neurology Research

  • ROCK inhibitors, such as Fasudil, have shown promise in the treatment of neurodegenerative conditions like Amyotrophic Lateral Sclerosis (ALS). In preclinical models, Fasudil increased motor neuron survival, inhibited axonal degeneration, enhanced axonal regeneration, and modulated microglial function .
  • The methods of application typically involve in vitro and in vivo experiments, where the ROCK inhibitor is administered to cells or animal models .
  • The outcomes have shown that ROCK inhibitors can increase motor neuron survival, inhibit axonal degeneration, enhance axonal regeneration, and modulate microglial function .

Diabetes Research

  • ROCK inhibitors have been used in diabetes research, particularly in the treatment of diabetic nephropathy .
  • ROCK inhibitors, such as Fasudil, have been found to ameliorate the progression of diabetic nephropathy independent of glucose control .
  • The methods of application often involve in vitro experiments and animal models, where the ROCK inhibitor is administered and the effects are observed .
  • The outcomes have shown that ROCK inhibitors can significantly reduce proteinuria and mesangial matrix expansion, suggesting a critical role for RhoA/ROCK activation in the pathogenesis of diabetic nephropathy .

Ophthalmology Research

  • ROCK inhibitors are increasingly relevant in ophthalmology, particularly in the treatment of corneal endothelial disease .
  • ROCK inhibitors have been shown to promote corneal endothelial cell proliferation, increase intercellular adhesion, and suppress apoptosis .
  • The methods of application typically involve in vitro and in vivo experiments, where the ROCK inhibitor is administered to cells or animal models, and the effects are observed .
  • The outcomes have shown that ROCK inhibitors can revolutionize the subspecialty of cornea, and further research is needed to compare long-term outcomes of ROCK inhibitor therapy to those of conventional endothelial keratoplasty .

Fibrosis Research

  • ROCK inhibitors have been used in fibrosis research, particularly in the treatment of liver fibrosis .
  • ROCK2 inhibition attenuates profibrogenic immune cell function to reverse thioacetamide-induced liver fibrosis .
  • The methods of application often involve in vitro experiments and animal models, where the ROCK inhibitor is administered and the effects are observed .
  • The outcomes have shown that ROCK inhibitors can significantly reduce proteinuria and mesangial matrix expansion, suggesting a critical role for RhoA/ROCK activation in the pathogenesis of fibrosis .

Wound Healing Research

  • ROCK inhibitors have shown promise in wound healing research, particularly in the treatment of corneal endothelial disease .
  • ROCK inhibitors have been shown to promote corneal endothelial cell proliferation, increase intercellular adhesion, and suppress apoptosis .
  • The methods of application typically involve in vitro and in vivo experiments, where the ROCK inhibitor is administered to cells or animal models, and the effects are observed .
  • The outcomes have shown that ROCK inhibitors can revolutionize the subspecialty of cornea, and further research is needed to compare long-term outcomes of ROCK inhibitor therapy to those of conventional endothelial keratoplasty .

Aging Research

  • ROCK inhibitors have been used in aging research, particularly in the treatment of neurodegenerative diseases such as Parkinson’s disease (PD) and Amyotrophic lateral sclerosis (ALS) .
  • ROCK inhibitors may facilitate improvements in patient survival and healing by reducing the time required for generating cultivated epithelial autograft (CEA) sheets from patient biopsies .
  • The methods of application often involve in vitro experiments and animal models, where the ROCK inhibitor is administered and the effects are observed .
  • The outcomes have shown that inhibition of the aging-related increase in ROCK activity may play a major role in the anti-inflammatory, antioxidant, and antiapoptotic effects involved in neuroprotection by exercise .

Tissue Engineering Research

  • ROCK inhibitors have potential as tools for optimizing cell behavior in tissue engineering applications, including the manufacturing of cultivated epithelial autografts (CEAs) used in the treatment of burn patients .
  • ROCK inhibitors may facilitate earlier engraftment of CEA sheets by increasing the proliferation of skin keratinocytes ex vivo .
  • The methods of application often involve in vitro experiments where the ROCK inhibitor is added to the culture medium of the cells .
  • The outcomes have shown that ROCK inhibitors can enhance wound repair in transplanted RPE cells and attachment in cellular therapies .

Safety And Hazards

ROCK inhibitors are toxic and contain a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . They are moderate to severe irritant to the skin and eyes . After inhalation, if inhaled, remove to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration .

Future Directions

ROCK inhibitors have gained significant attention as emerging novel treatment options in the field of ophthalmology in recent years . The evidence supporting their efficacy in glaucoma and corneal pathology includes both in vitro and clinical studies . New drug delivery systems and drug combinations might reduce the side effect and improve the IOP-lowering effects .

properties

IUPAC Name

6-chloro-4-N-[3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF2N6O/c1-8-7-24-17-15(8)12(2-3-23-17)28-16-10(20)4-9(5-11(16)21)25-14-6-13(19)26-18(22)27-14/h2-7H,1H3,(H,23,24)(H3,22,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSGWEVTVGZDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC=CC(=C12)OC3=C(C=C(C=C3F)NC4=CC(=NC(=N4)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468040
Record name TC-S 7001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ROCK Inhibitor

CAS RN

867017-68-3
Record name TC-S 7001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

415 mg (1.51 mmol) of 3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]aniline and 321 mg (1.96 mmol) of 4,6-dichloropyrimidine-2-amine are suspended in 8 ml of water. 1.96 ml of 1N hydrochloric acid are added, and the mixture is heated at reflux overnight. Using 1N aqueous sodium hydroxide solution, the pH is then adjusted to 10, resulting in the precipitation of crystals. The crystals are filtered off with suction and washed with water. The crude product is purified by column chromatography on silica gel (mobile phase: dichloromethane/methanol (7N ammonia) 100:1 to 100:5).
Quantity
415 mg
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reactant
Reaction Step One
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321 mg
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reactant
Reaction Step Two
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1.96 mL
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reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
8 mL
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solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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